molecular formula C4H2Cl2O4S2 B14189140 [(Carboxycarbonothioyl)sulfanyl](dichloro)acetic acid CAS No. 928202-87-3

[(Carboxycarbonothioyl)sulfanyl](dichloro)acetic acid

Cat. No.: B14189140
CAS No.: 928202-87-3
M. Wt: 249.1 g/mol
InChI Key: OYNAXPHUQPRCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Carboxycarbonothioyl)sulfanylacetic acid is a unique compound characterized by its complex structure, which includes carboxyl, carbonothioyl, sulfanyl, and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Carboxycarbonothioyl)sulfanylacetic acid typically involves the reaction of dichloroacetic acid with carbonothioyl sulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (Carboxycarbonothioyl)sulfanylacetic acid involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled using advanced instrumentation to ensure consistent quality. The product is then purified through various techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Carboxycarbonothioyl)sulfanylacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile.

Scientific Research Applications

(Carboxycarbonothioyl)sulfanylacetic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (Carboxycarbonothioyl)sulfanylacetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Dichloroacetic Acid: This compound shares the dichloro group and is known for its use in metabolic research and potential anticancer properties.

    Carbonothioyl Compounds: These compounds are known for their reactivity and use in organic synthesis.

Uniqueness

(Carboxycarbonothioyl)sulfanylacetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

928202-87-3

Molecular Formula

C4H2Cl2O4S2

Molecular Weight

249.1 g/mol

IUPAC Name

2-(carboxycarbothioyl)sulfanyl-2,2-dichloroacetic acid

InChI

InChI=1S/C4H2Cl2O4S2/c5-4(6,3(9)10)12-2(11)1(7)8/h(H,7,8)(H,9,10)

InChI Key

OYNAXPHUQPRCQU-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=S)SC(C(=O)O)(Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.